molecular formula C11H24O B14686234 Hexane, 1-(pentyloxy)- CAS No. 32357-83-8

Hexane, 1-(pentyloxy)-

Cat. No.: B14686234
CAS No.: 32357-83-8
M. Wt: 172.31 g/mol
InChI Key: ABMGECRLBPHGSD-UHFFFAOYSA-N
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Description

Hexane, 1-(pentyloxy)- (IUPAC name: 1-pentyloxyhexane) is an aliphatic ether with the molecular formula C₁₁H₂₄O, consisting of a hexane backbone substituted with a pentyloxy (-O-C₅H₁₁) group at the terminal carbon. This compound is synthesized via Williamson ether synthesis, where a hexanol derivative reacts with a pentyl halide under basic conditions to form the ether linkage.

The pentyloxy group enhances lipophilicity, which may improve solubility in non-polar matrices or influence pharmacokinetic behavior in drug candidates .

Properties

CAS No.

32357-83-8

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

1-pentoxyhexane

InChI

InChI=1S/C11H24O/c1-3-5-7-9-11-12-10-8-6-4-2/h3-11H2,1-2H3

InChI Key

ABMGECRLBPHGSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-(pentyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the alkoxide ion.

Industrial Production Methods

In industrial settings, the production of hexane, 1-(pentyloxy)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield . The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-(pentyloxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or amines.

Comparison with Similar Compounds

Research Findings and Trends

Solubility and Molecular Interactions
  • Studies on o-methoxy nitrobenzene in n-hexane () reveal that alkoxy groups modulate solubility via dipole-dipole interactions and hydrogen bonding. For 1-(pentyloxy)hexane, the long alkyl chain likely reduces polarity, enhancing miscibility with hydrocarbons .
  • Thermodynamic Properties : Density data for 1-ethoxyhexane () show a linear decrease with temperature (775.80 kg/m³ at 288 K to 745.27 kg/m³ at 323 K). Similar trends are expected for 1-(pentyloxy)hexane, albeit with lower overall density due to increased chain length .
Stability and Reactivity
  • Oxidative Stability : Longer alkoxy groups (e.g., pentyloxy) may offer greater resistance to oxidation compared to methoxy or ethoxy groups, as seen in polyethylene glycol derivatives .
  • Hydrolytic Sensitivity : Ethers with bulky substituents (e.g., dimethoxyethoxy) exhibit reduced hydrolysis rates, suggesting 1-(pentyloxy)hexane is relatively stable under acidic or basic conditions .

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